![molecular formula C6H12ClNO B2792106 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2305253-52-3](/img/structure/B2792106.png)
3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride
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Overview
Description
3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 2305253-52-3 . It has a molecular weight of 149.62 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Tetrahydropyridines (THPs), including 3-Methoxy-1,2,3,6-tetrahydropyridine, have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .Molecular Structure Analysis
The Inchi Code for 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is 1S/C6H11NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-3,6-7H,4-5H2,1H3;1H .Chemical Reactions Analysis
Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety . They exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . Their presence has been identified in both natural products and synthetic pharmaceutical agents .Physical And Chemical Properties Analysis
3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 149.62 .Mechanism of Action
Target of Action
The primary target of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.
Mode of Action
3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This cation interferes with the mitochondrial complex I, leading to cell death .
Pharmacokinetics
The compound’s lipophilic nature allows it to cross the blood-brain barrier effectively . .
Result of Action
The action of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage results in symptoms similar to those of Parkinson’s disease .
Action Environment
It’s worth noting that the compound’s neurotoxic effects can be mitigated by the administration of monoamine oxidase inhibitors (maois) such as selegiline . These inhibitors prevent the metabolism of the compound to its toxic form by inhibiting the action of MAO-B .
Safety and Hazards
The safety information for 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Tetrahydropyridines (THPs) have been found to possess biologically active properties, and more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . This review aims to highlight the research progress accomplished thus far and to increase the database for structure activity relationship (SAR) studies . Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . Thus, the use of SAR studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
properties
IUPAC Name |
3-methoxy-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-3,6-7H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQRDURUFQXRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride |
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